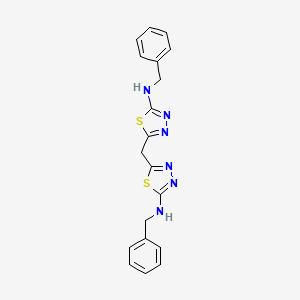
5,5'-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) typically involves the reaction of substituted phenylacetic acids with thiosemicarbazide. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like hydrochloric acid or acetic acid to facilitate the reaction . The yields of the reaction can vary, but they are generally in the range of 28-96% .
Industrial Production Methods
While specific industrial production methods for 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine
- 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
Uniqueness
5,5’-Methylenebis(N-benzyl-1,3,4-thiadiazol-2-amine) is unique due to its bis-thiadiazole structure, which provides it with distinct chemical and biological properties compared to other thiadiazole derivatives
Properties
CAS No. |
62575-49-9 |
|---|---|
Molecular Formula |
C19H18N6S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-benzyl-5-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H18N6S2/c1-3-7-14(8-4-1)12-20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25) |
InChI Key |
QLUJLKAOLOZMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)CC3=NN=C(S3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


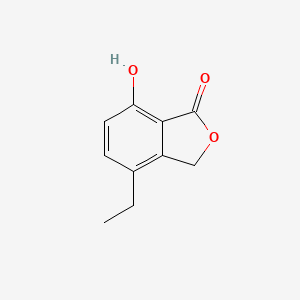
![{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14531616.png)
![N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14531622.png)
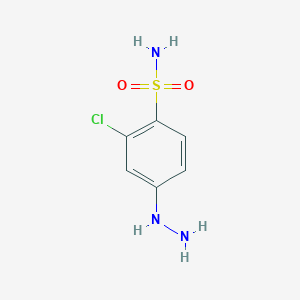
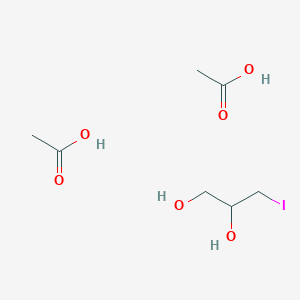

![2-Methoxy-5-[3-(3-methylphenyl)acryloyl]benzonitrile](/img/structure/B14531652.png)
![1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14531656.png)
![[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531659.png)
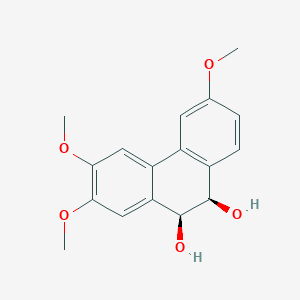
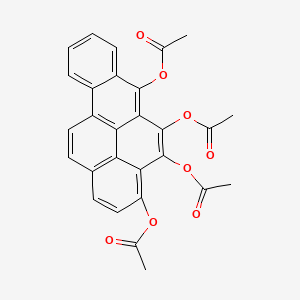
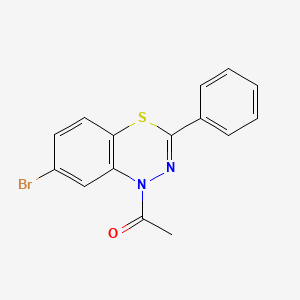
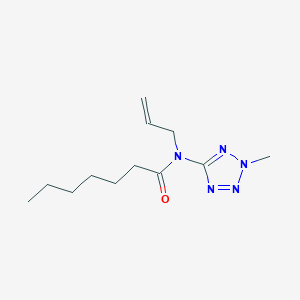
![N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14531685.png)
